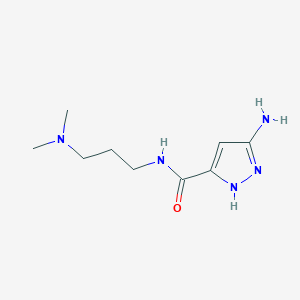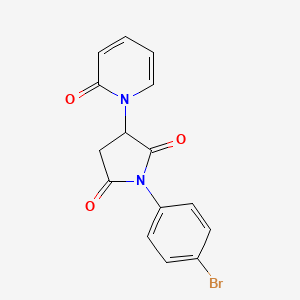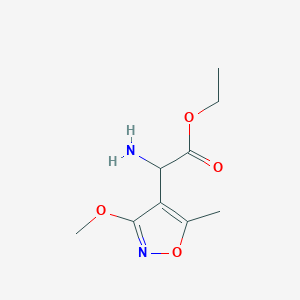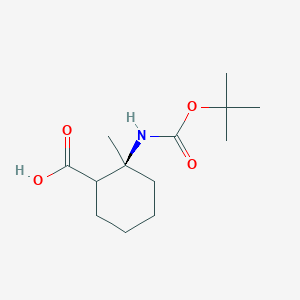
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is a chiral oxazolidinone derivative. This compound is notable for its unique structure, which includes a hydroxymethyl group and two methyl groups attached to an oxazolidinone ring. It is used in various chemical and pharmaceutical applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxazolidinone ring can be reduced under specific conditions to yield different products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the oxazolidinone ring, such as aldehydes, carboxylic acids, and substituted oxazolidinones. These products have different applications in chemical synthesis and pharmaceutical development.
Applications De Recherche Scientifique
(4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one is used in several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group and the oxazolidinone ring play crucial roles in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor function, leading to the desired therapeutic or biochemical outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other oxazolidinone derivatives, such as:
- (3R,4S,5R)-5-(Hydroxymethyl)tetrahydrofuran-2,3,4-triol
- 1-((2R,3R,4S,5R)-3,4-Dihydroxy-5-(Hydroxymethyl)tetrahydrofuran-2-yl)-5-(Perfluorohexyl)pyrimidine-2,4(1H,3H)-dione
Uniqueness
What sets (4S,5R)-4-(Hydroxymethyl)-3,5-dimethyloxazolidin-2-one apart from these similar compounds is its specific chiral configuration and the presence of both hydroxymethyl and dimethyl groups. These structural features confer unique reactivity and stability, making it particularly valuable in specific chemical and pharmaceutical applications.
Propriétés
Formule moléculaire |
C6H11NO3 |
|---|---|
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(4S,5R)-4-(hydroxymethyl)-3,5-dimethyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C6H11NO3/c1-4-5(3-8)7(2)6(9)10-4/h4-5,8H,3H2,1-2H3/t4-,5+/m1/s1 |
Clé InChI |
CHZBLQZDFIBPDN-UHNVWZDZSA-N |
SMILES isomérique |
C[C@@H]1[C@@H](N(C(=O)O1)C)CO |
SMILES canonique |
CC1C(N(C(=O)O1)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



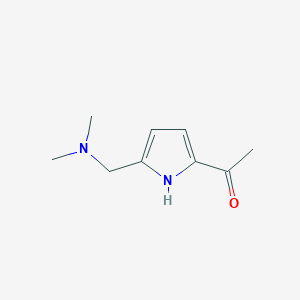
![(3AR,4R,5R,6aS)-4-((E)-3-Oxooct-1-en-1-yl)-5-((triethylsilyl)oxy)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B12872393.png)
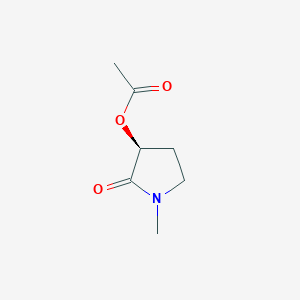


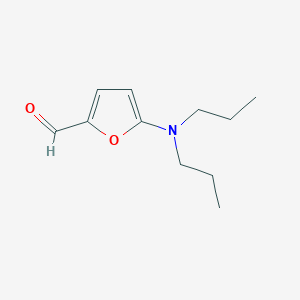

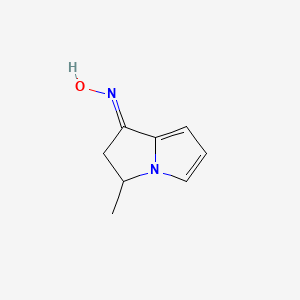
![2-Chloro-5-((trifluoromethyl)thio)benzo[d]oxazole](/img/structure/B12872442.png)
